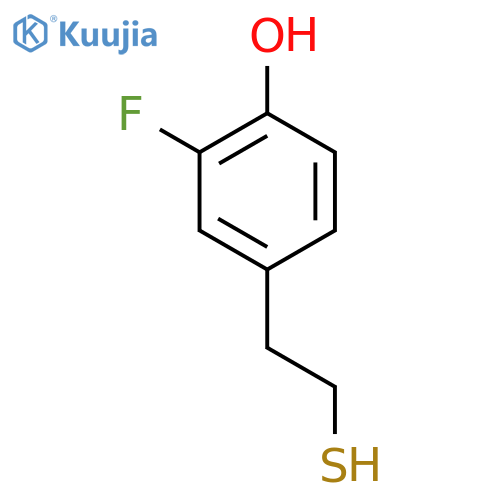Cas no 2229496-16-4 (2-fluoro-4-(2-sulfanylethyl)phenol)

2229496-16-4 structure
商品名:2-fluoro-4-(2-sulfanylethyl)phenol
2-fluoro-4-(2-sulfanylethyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-4-(2-sulfanylethyl)phenol
- EN300-1792548
- 2229496-16-4
-
- インチ: 1S/C8H9FOS/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,10-11H,3-4H2
- InChIKey: NLLJGVSPGBZRDO-UHFFFAOYSA-N
- ほほえんだ: SCCC1C=CC(=C(C=1)F)O
計算された属性
- せいみつぶんしりょう: 172.03581424g/mol
- どういたいしつりょう: 172.03581424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 21.2Ų
2-fluoro-4-(2-sulfanylethyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1792548-0.5g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 0.5g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1792548-5.0g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 5g |
$2816.0 | 2023-06-03 | ||
| Enamine | EN300-1792548-1.0g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 1g |
$971.0 | 2023-06-03 | ||
| Enamine | EN300-1792548-10.0g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 10g |
$4176.0 | 2023-06-03 | ||
| Enamine | EN300-1792548-0.25g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 0.25g |
$893.0 | 2023-09-19 | ||
| Enamine | EN300-1792548-2.5g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 2.5g |
$1903.0 | 2023-09-19 | ||
| Enamine | EN300-1792548-0.05g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 0.05g |
$816.0 | 2023-09-19 | ||
| Enamine | EN300-1792548-1g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 1g |
$971.0 | 2023-09-19 | ||
| Enamine | EN300-1792548-10g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 10g |
$4176.0 | 2023-09-19 | ||
| Enamine | EN300-1792548-5g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 5g |
$2816.0 | 2023-09-19 |
2-fluoro-4-(2-sulfanylethyl)phenol 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
2229496-16-4 (2-fluoro-4-(2-sulfanylethyl)phenol) 関連製品
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
